molecular formula C23H29BrO B14496874 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one CAS No. 62856-27-3

2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one

Cat. No.: B14496874
CAS No.: 62856-27-3
M. Wt: 401.4 g/mol
InChI Key: LJMGEELZJLURSI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one is an organic compound that belongs to the class of aromatic ketones These compounds are characterized by the presence of a carbonyl group (C=O) attached to an aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where an aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

    Friedel-Crafts Acylation:

Industrial Production Methods

Industrial production of such compounds typically involves large-scale batch or continuous processes, utilizing similar reaction conditions but optimized for efficiency and yield. The choice of solvents, catalysts, and purification methods are tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Sodium iodide (NaI) in acetone, palladium-catalyzed coupling reactions

Major Products

    Oxidation: 4-Bromobenzoic acid, 4-Nonylbenzoic acid

    Reduction: 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethanol

    Substitution: 2-(4-Iodophenyl)-1-(4-nonylphenyl)ethan-1-one

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in studying the effects of aromatic ketones on biological systems.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, affecting various biochemical pathways. The presence of the bromine atom and the nonyl group could influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-1-phenylethan-1-one
  • 2-(4-Chlorophenyl)-1-(4-nonylphenyl)ethan-1-one
  • 2-(4-Bromophenyl)-1-(4-methylphenyl)ethan-1-one

Uniqueness

2-(4-Bromophenyl)-1-(4-nonylphenyl)ethan-1-one is unique due to the presence of both a bromine atom and a nonyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups may offer distinct properties compared to other similar compounds.

Properties

CAS No.

62856-27-3

Molecular Formula

C23H29BrO

Molecular Weight

401.4 g/mol

IUPAC Name

2-(4-bromophenyl)-1-(4-nonylphenyl)ethanone

InChI

InChI=1S/C23H29BrO/c1-2-3-4-5-6-7-8-9-19-10-14-21(15-11-19)23(25)18-20-12-16-22(24)17-13-20/h10-17H,2-9,18H2,1H3

InChI Key

LJMGEELZJLURSI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)Br

Origin of Product

United States

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